2,2'-Bithiophene CAS number and properties
2,2'-Bithiophene CAS number and properties
An In-depth Technical Guide to 2,2'-Bithiophene
Introduction
2,2'-Bithiophene is a heterocyclic organic compound consisting of two thiophene (B33073) rings linked at the 2-positions.[1] It serves as a fundamental building block in the synthesis of more complex conjugated systems, which are of significant interest in materials science and medicinal chemistry.[2][3] Its unique electronic and optical properties have led to its use in the development of organic semiconductors, conductive polymers, and electroluminescent materials.[4][5] Specifically, it is a key component in the active layers of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.[3][5] In the realm of drug development, 2,2'-bithiophene derivatives have been explored as potential therapeutic agents and biological markers.[2] For instance, certain derivatives have been investigated as markers for cell lesions in Alzheimer's disease and as potential β-amyloid probes.[2]
Properties of 2,2'-Bithiophene
The physical and chemical properties of 2,2'-Bithiophene are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value |
| CAS Number | 492-97-7[6][7] |
| Molecular Formula | C₈H₆S₂[6] |
| Molecular Weight | 166.26 g/mol [6] |
| Appearance | Colorless crystals or white to light yellow crystal powder[4][6] |
| InChI Key | OHZAHWOAMVVGEL-UHFFFAOYSA-N[6][8] |
| Canonical SMILES | c1cc(sc1)c2cccs2[6] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 31.1 - 33 °C[4][6][7] |
| Boiling Point | 260 °C[6][7][8] |
| Density | 1.244 - 1.44 g/cm³[4][6] |
| Flash Point | 76.261 °C[4] |
| Water Solubility | Insoluble[4][5][7] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[4] |
| Sensitivity | Light sensitive[4][5][7] |
Table 3: Spectroscopic and Computed Properties
| Property | Value |
| ¹H NMR (CDCl₃) | See spectrum for detailed shifts and couplings[9][10] |
| LogP | 3.477[4][11] |
| Hydrogen Bond Donor Count | 0[4] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Rotatable Bond Count | 1[4] |
| Topological Polar Surface Area | 56.48 Ų[4] |
Synthesis and Experimental Protocols
2,2'-Bithiophene can be synthesized through various methods, including cross-coupling reactions of 2-halothiophenes and oxidative coupling of alkylthiophenes.[4][6] Another efficient approach is the Fiesselmann reaction, which involves thiophene ring closure.[12][13]
Experimental Protocol: Synthesis via Oxidative Coupling
A direct and efficient route for synthesizing 2,2'-bithiophene derivatives involves the nonmetallic oxidative coupling of alkylthiophenes.[4] This method utilizes a hypervalent iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·Et₂O).[4]
Materials:
-
2-Alkylthiophene
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 2-alkylthiophene in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the PIFA reagent to the stirred solution.
-
Subsequently, add BF₃·Et₂O dropwise to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature for a set period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,2'-bithiophene derivative.
Caption: A simplified diagram of 2,2'-Bithiophene synthesis via Kumada cross-coupling.
Reactions and Applications
2,2'-Bithiophene is a versatile intermediate in organic synthesis. The 5 and 5' positions are particularly reactive and can be readily functionalized through reactions like bromination and stannylation, paving the way for further cross-coupling reactions to build larger conjugated systems.[3][9]
Experimental Protocol: Bromination of 2,2'-Bithiophene
The bromination of 2,2'-bithiophene at the 5,5'-positions is a common reaction to produce a key intermediate for polymerization and further functionalization.
Materials:
-
2,2'-Bithiophene
-
N-Bromosuccinimide (NBS)
-
Chloroform (B151607) (CHCl₃) or another suitable solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,2'-bithiophene in chloroform in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5,5'-dibromo-2,2'-bithiophene.
Caption: Workflow for the functionalization of 2,2'-Bithiophene for organic electronics.
Safety and Handling
2,2'-Bithiophene should be handled with care. It may cause skin, eye, and respiratory irritation.[14] It is recommended to use personal protective equipment such as gloves, safety goggles, and a respirator when handling this compound. Store in a cool, dry, well-ventilated area away from light and strong oxidizing agents.[1]
Conclusion
2,2'-Bithiophene is a cornerstone molecule in the field of organic electronics and a promising scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its thiophene rings allow for a wide range of chemical modifications, leading to the development of novel materials with tailored properties. The detailed protocols and properties outlined in this guide provide a solid foundation for researchers and professionals working with this versatile compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,2'-Bithiophene|lookchem [lookchem.com]
- 5. 2,2'-BITHIOPHENE | 492-97-7 [chemicalbook.com]
- 6. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]
- 7. chemwhat.com [chemwhat.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ossila.com [ossila.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,2'-Bithiophene (CAS 492-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 2,2'-Bithiophene - High purity | EN [georganics.sk]
